solubility and stability of 2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride
solubility and stability of 2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride
An In-depth Technical Guide to the Solubility and Stability of 2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of a candidate molecule's physicochemical properties is paramount. These foundational characteristics, principally solubility and stability, are critical determinants of a drug's ultimate success, influencing everything from formulation strategies to bioavailability and shelf-life. This guide provides a comprehensive technical overview of 2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride, a substituted piperidine derivative of interest in medicinal chemistry.
The rationale for focusing on solubility and stability is clear: a drug must be soluble to be absorbed and must be stable to remain safe and effective over time. For researchers, scientists, and drug development professionals, the methodologies and data presented herein offer a framework for the preclinical evaluation of this and similar compounds. This document is structured to provide not just protocols, but the scientific reasoning behind them, ensuring a deep and applicable understanding of the subject matter.
Physicochemical Characterization
A precise understanding of the molecular identity and fundamental properties of 2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride is the starting point for any substantive investigation.
The systematic IUPAC name for this compound is 2-[(3-fluoro-4-methoxyphenyl)methyl]piperidine hydrochloride (1:1)[1]. Its structure comprises a piperidine ring substituted at the 2-position with a benzyl group, which is itself functionalized with a fluorine atom at the 3-position and a methoxy group at the 4-position[1]. The hydrochloride salt is formed by the protonation of the piperidine nitrogen[1]. This salt form is often chosen in pharmaceutical development to enhance solubility and stability[1].
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉ClFNO | [1] |
| Molecular Weight | 259.75 g/mol | [1] |
| CAS Number | 1170364-71-2 | [1] |
| Appearance | Solid | |
| InChI Key | MXUIXMWQPZZGDH-UHFFFAOYSA-N |
The presence of the fluorine atom, an electron-withdrawing group, and the methoxy group, an electron-donating group, on the benzyl ring can influence the molecule's electronic properties, binding affinity to biological targets, and metabolic stability[1]. The piperidine moiety is a common scaffold in many pharmaceuticals and natural alkaloids[2].
Solubility Profile Assessment
The solubility of an active pharmaceutical ingredient (API) is a critical factor that influences its absorption and bioavailability. For oral dosage forms, in particular, poor aqueous solubility can be a significant hurdle to achieving therapeutic efficacy. The hydrochloride salt form of the title compound is intended to improve its aqueous solubility compared to the free base[1]. A comprehensive solubility assessment in various media is therefore essential.
Theoretical Considerations
The protonation of the basic piperidine nitrogen to form the hydrochloride salt introduces an ionic character to the molecule, which generally leads to enhanced solubility in polar solvents like water. The overall solubility will be a function of the interplay between the hydrophilicity of the hydrochloride group and the lipophilicity of the substituted benzyl and piperidine rings.
Experimental Determination of Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound[3]. It involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached[3].
Protocol:
-
Preparation: Add an excess amount of 2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride to a series of vials containing different solvents (e.g., purified water, phosphate-buffered saline at various pH levels, and relevant organic solvents).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached[3]. The presence of undissolved solid should be visually confirmed[3].
-
Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved particles.
-
Analysis: Dilute the filtered solution with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection[4].
-
Data Reporting: Express the solubility in units of mg/mL or µg/mL.
Data Presentation:
| Solvent System | Temperature (°C) | Solubility (mg/mL) |
| Purified Water | 25 | [Experimental Data] |
| pH 1.2 Buffer (Simulated Gastric Fluid) | 37 | [Experimental Data] |
| pH 4.5 Acetate Buffer | 37 | [Experimental Data] |
| pH 6.8 Phosphate Buffer (Simulated Intestinal Fluid) | 37 | [Experimental Data] |
| Ethanol | 25 | [Experimental Data] |
| Methanol | 25 | [Experimental Data] |
| Dichloromethane | 25 | [Experimental Data] |
Diagram: Workflow for Equilibrium Solubility Determination
Caption: Workflow for the shake-flask method of solubility determination.
Stability Profile and Forced Degradation Studies
Stability testing is a crucial component of drug development, providing insights into how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are intentionally designed to accelerate the degradation of a drug substance to identify likely degradation products and establish the intrinsic stability of the molecule[5][6]. These studies are also essential for developing and validating stability-indicating analytical methods[5][7].
Rationale for Forced Degradation
By subjecting 2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride to stress conditions more severe than those used in accelerated stability studies, we can rapidly elucidate its degradation pathways. This information is invaluable for improving the manufacturing process, selecting appropriate packaging, and defining proper storage conditions[6].
Experimental Protocols for Forced Degradation
The following protocols outline the typical stress conditions applied in forced degradation studies. A validated stability-indicating HPLC method is used to analyze the stressed samples, separating the parent compound from its degradation products[8][9][10].
A. Hydrolytic Degradation
Hydrolysis is a common degradation pathway for many pharmaceuticals[11]. The susceptibility of the compound to acid and base-catalyzed hydrolysis is evaluated.
-
Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and reflux for a specified period (e.g., 8 hours). If significant degradation occurs, milder conditions (e.g., lower acid concentration, lower temperature) should be used[11][12].
-
Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and reflux for a similar duration. Again, adjust conditions based on the observed degradation[11][12].
-
Neutral Hydrolysis: Reflux the compound in purified water to assess its stability in a neutral aqueous environment[12].
B. Oxidative Degradation
Oxidative degradation is often initiated by atmospheric oxygen or residual peroxides.
-
Protocol: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. The reaction should be monitored over time.
C. Photolytic Degradation
Exposure to light can induce photochemical degradation.
-
Protocol: Expose a solid sample and a solution of the compound to a light source with a specified output (e.g., as per ICH Q1B guidelines). A control sample should be protected from light to differentiate between photolytic and thermal degradation.
D. Thermal Degradation
Elevated temperatures can accelerate thermally induced degradation.
-
Protocol: Expose a solid sample of the compound to dry heat in a temperature-controlled oven (e.g., 60-80°C) for an extended period.
Data Presentation:
| Stress Condition | Reagent/Condition | Duration | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 N HCl | 8 hours (reflux) | [Experimental Data] | [Experimental Data] |
| Base Hydrolysis | 0.1 N NaOH | 8 hours (reflux) | [Experimental Data] | [Experimental Data] |
| Neutral Hydrolysis | Purified Water | 12 hours (reflux) | [Experimental Data] | [Experimental Data] |
| Oxidation | 3% H₂O₂ | 24 hours (RT) | [Experimental Data] | [Experimental Data] |
| Photolysis (Solid) | ICH Q1B | 7 days | [Experimental Data] | [Experimental Data] |
| Photolysis (Solution) | ICH Q1B | 24 hours | [Experimental Data] | [Experimental Data] |
| Thermal (Solid) | 80°C | 14 days | [Experimental Data] | [Experimental Data] |
Diagram: Workflow for Forced Degradation Studies
Caption: Overview of the forced degradation study workflow.
Development of a Stability-Indicating HPLC Method
A stability-indicating analytical method is a validated quantitative procedure that can detect changes in the quality attributes of the drug substance and drug product over time[7]. For 2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride, a reverse-phase HPLC method is typically the most suitable approach[8].
Method Development Strategy
The primary goal is to achieve adequate separation between the parent compound and all potential degradation products generated during the forced degradation studies.
-
Column Selection: A C18 column is a common starting point for the separation of moderately polar compounds.
-
Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to resolve all peaks. The pH of the aqueous phase should be carefully selected to ensure good peak shape for the amine-containing compound.
-
Detection: UV detection at a wavelength where the parent compound and its impurities have significant absorbance is typically used. A photodiode array (PDA) detector is advantageous as it can provide spectral information to assess peak purity.
-
Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
Typical HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | [Optimized Gradient Program] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | [Determined from UV Spectrum] |
| Injection Volume | 10 µL |
Conclusion
This technical guide has outlined the fundamental principles and experimental approaches for evaluating the . A thorough characterization of these properties is a non-negotiable prerequisite for the successful development of this compound into a viable drug product. The data generated from the described solubility and forced degradation studies will directly inform critical decisions in formulation development, analytical method development, and the establishment of appropriate storage conditions and shelf-life. By adhering to scientifically sound and regulatory-compliant methodologies, researchers can build a robust data package that will support the progression of this promising molecule through the drug development pipeline.
References
-
Piperidine - Wikipedia. [Link]
-
(2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride - PubChem. [Link]
-
Piperidine | C5H11N | CID 8082 - PubChem. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. [Link]
-
Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research. [Link]
-
HPLC STUDIES FOR ASSESSING THE STABILITY OF CARVEDILOL TABLETS - Farmacia Journal. [Link]
-
Annex 4 - World Health Organization (WHO). [Link]
-
A study on forced degradation and validation of stability indicating RP-HPLC method for determination of benzalkonium chloride in azelastine hydrochoride pharmaceutical ophthalmic formulation - ResearchGate. [Link]
-
Stability Studies and Testing of Pharmaceuticals: An Overview | LCGC International. [Link]
-
Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. [Link]
-
Analytical Techniques In Stability Testing - Separation Science. [Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. [Link]
-
(PDF) Stability Indicating HPLC Method Development: A Review - ResearchGate. [Link]
-
Determination of solubility by gravimetric method: A brief review - National Journal of Pharmaceutical Sciences. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
-
HPLC in Pharmaceutical Applications and Pharmaceutical Industry - Lab Manager. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. [Link]
Sources
- 1. 2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride | 1170364-71-2 | Benchchem [benchchem.com]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 5. biomedres.us [biomedres.us]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. sepscience.com [sepscience.com]
- 10. researchgate.net [researchgate.net]
- 11. ajpsonline.com [ajpsonline.com]
- 12. ajrconline.org [ajrconline.org]
